molecular formula C24H20N4O4 B2745487 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea CAS No. 1796888-41-9

1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea

Cat. No.: B2745487
CAS No.: 1796888-41-9
M. Wt: 428.448
InChI Key: LKANMFDMHHUJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea” is a complex organic molecule. It consists of a benzo[1,3]dioxol-5-yl group, a 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl group, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The benzo[1,3]dioxol-5-yl group and the 1,2-methylenedioxybenxene ring are not coplanar, with a dihedral angle of 53.5 .

Scientific Research Applications

Radiolabeled Benzodiazepines for Tumor Targeting

A study by Akgün et al. (2009) involved the synthesis of radioiodinated 1,4-benzodiazepines, which were characterized as high-affinity selective antagonists for cholecystokinin types 1 and 2 (CCK(1) and CCK(2)) receptors. These compounds, specifically designed for in vitro studies, showed potential for in vivo tumor targeting due to their ability to identify a higher number of receptor binding sites compared to agonists (Akgün et al., 2009).

Synthesis of Heterocyclic Compounds

Fesenko et al. (2017) developed a six-step approach to synthesize alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and 5-acyl-2,3,6,7-tetrahydro-1H-1,3-diazepin-2-ones. This research highlights the versatility of nucleophile-mediated ring expansion reactions in generating seven-membered analogues of Biginelli compounds and related heterocycles (Fesenko et al., 2017).

Multicomponent Reactions for Benzodiazepine Derivatives

Shaabani et al. (2009) introduced a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives through a one-pot condensation process. This method represents an alternative approach for the synthesis of benzodiazepine derivatives, showcasing the compounds' broad spectrum of biological activities (Shaabani et al., 2009).

Antimicrobial and Anticancer Activities

Research by Shankar et al. (2016) on novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine demonstrated potent antibacterial and antifungal activities. Docking studies further supported these findings, suggesting the compounds' potential as therapeutic agents (Shankar et al., 2016).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-28-18-10-6-5-9-17(18)21(15-7-3-2-4-8-15)26-22(23(28)29)27-24(30)25-16-11-12-19-20(13-16)32-14-31-19/h2-13,22H,14H2,1H3,(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKANMFDMHHUJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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